Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 338422-70-1
VCID: VC7914917
InChI: InChI=1S/C10H9ClF3NO2S/c1-2-17-8(16)5-18-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3
SMILES: CCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C10H9ClF3NO2S
Molecular Weight: 299.7 g/mol

Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

CAS No.: 338422-70-1

Cat. No.: VC7914917

Molecular Formula: C10H9ClF3NO2S

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate - 338422-70-1

Specification

CAS No. 338422-70-1
Molecular Formula C10H9ClF3NO2S
Molecular Weight 299.7 g/mol
IUPAC Name ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C10H9ClF3NO2S/c1-2-17-8(16)5-18-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3
Standard InChI Key UDKFFMRSQQNXBU-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure is defined by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group (-CF₃) . A sulfanyl (-S-) bridge connects the pyridine ring to an ethyl acetate group (-O-CO-OCH₂CH₃), forming the complete structure. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₉ClF₃NO₂S
Molecular Weight299.70 g/mol
SMILES NotationCCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
InChI KeyUDKFFMRSQQNXBU-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects that influence reactivity. The sulfanyl bridge introduces potential for hydrogen bonding and redox activity, critical for interactions with biological targets.

Synthesis and Manufacturing

Scalability and Industrial Relevance

The process is scalable, though the cost of raw materials (e.g., trifluoromethylated precursors) may limit large-scale production. Innovations in fluorine chemistry, such as catalytic trifluoromethylation, could improve accessibility.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but may degrade under strong acidic or basic conditions due to ester hydrolysis. Predicted solubility profiles include:

SolventSolubility (mg/mL)Notes
Water<0.1Low due to hydrophobic groups
Ethanol~50Moderate solubility
DMSO>100High for biological assays

LogP (octanol-water partition coefficient) is estimated at 3.2, indicating significant lipophilicity.

Future Research Directions

  • Pharmacological Profiling: Screen for activity against cancer cell lines, microbial pathogens, or neurological targets.

  • Structural Optimization: Modify the sulfanyl bridge or ester group to enhance potency or reduce toxicity.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicological effects.

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